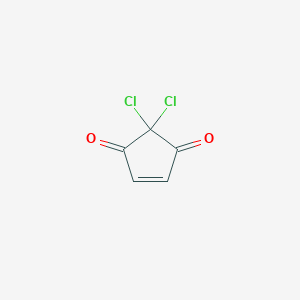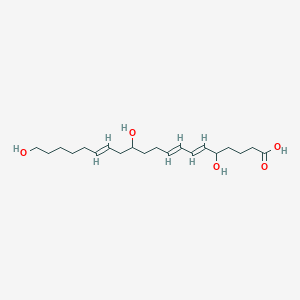
5,12,20-Trihydroxy-6,8,14-eicosatrienoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,12,20-Trihydroxy-6,8,14-eicosatrienoic acid, commonly known as 5,12,20-THEA, is a polyunsaturated fatty acid that belongs to the class of eicosanoids. Eicosanoids are signaling molecules that are synthesized from arachidonic acid and play a crucial role in the regulation of various physiological processes in the body. 5,12,20-THEA is a relatively new eicosanoid that has gained attention due to its potential therapeutic applications in various diseases.
Mécanisme D'action
The exact mechanism of action of 5,12,20-THEA is not fully understood, but it is believed to involve the modulation of various signaling pathways in the body. It has been shown to activate the peroxisome proliferator-activated receptor gamma (PPARγ), which is a transcription factor that regulates the expression of genes involved in lipid metabolism and inflammation. 5,12,20-THEA has also been reported to inhibit the activation of nuclear factor-kappa B (NF-κB), which is a transcription factor that regulates the expression of genes involved in inflammation and immune response.
Biochemical and Physiological Effects:
5,12,20-THEA has been shown to have various biochemical and physiological effects in the body. It can modulate the production of various eicosanoids, including prostaglandins and leukotrienes, which are involved in the regulation of inflammation and immune response. Additionally, 5,12,20-THEA can modulate the expression of various genes involved in lipid metabolism, inflammation, and cell proliferation. It has also been reported to have antioxidant properties, as it can scavenge free radicals and reduce oxidative stress in the body.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of studying 5,12,20-THEA in lab experiments is its potential therapeutic applications in various diseases. It can be used as a potential drug candidate for the treatment of cancer, inflammation, and cardiovascular diseases. Additionally, studying 5,12,20-THEA can provide insights into the regulation of eicosanoid metabolism and the modulation of various signaling pathways in the body.
One of the limitations of studying 5,12,20-THEA in lab experiments is its relatively new discovery, which means that there is limited information available on its properties and mechanisms of action. Additionally, the synthesis of 5,12,20-THEA is not well understood, which can make it difficult to obtain sufficient quantities for lab experiments.
Orientations Futures
There are several future directions for the study of 5,12,20-THEA. One of the areas of interest is the identification of the enzymes involved in its synthesis and the development of methods for its synthesis in larger quantities. Additionally, further studies are needed to elucidate the mechanisms of action of 5,12,20-THEA and its potential therapeutic applications in various diseases. The development of 5,12,20-THEA-based drugs and the evaluation of their efficacy and safety in clinical trials are also areas of interest for future research. Finally, the identification of biomarkers for the detection and monitoring of 5,12,20-THEA in various diseases can provide insights into its role in disease pathogenesis and progression.
Méthodes De Synthèse
The synthesis of 5,12,20-THEA involves the conversion of arachidonic acid to 5,12,20-trihydroxy-6,8,14-eicosatrienoic acid by the action of specific enzymes. The exact mechanism of this conversion is not fully understood, but it is believed to involve the oxidation of arachidonic acid by enzymes such as lipoxygenases or cyclooxygenases. Several studies have reported the synthesis of 5,12,20-THEA from arachidonic acid in vitro, and its presence has also been detected in various tissues in vivo.
Applications De Recherche Scientifique
5,12,20-THEA has been shown to have potential therapeutic applications in various diseases, including cancer, inflammation, and cardiovascular diseases. Several studies have reported the anti-inflammatory properties of 5,12,20-THEA, which may be attributed to its ability to inhibit the production of pro-inflammatory cytokines and chemokines. It has also been reported to have anti-cancer properties, as it can inhibit the proliferation and induce apoptosis in cancer cells. Additionally, 5,12,20-THEA has been shown to have cardioprotective effects, as it can reduce the risk of atherosclerosis and myocardial infarction.
Propriétés
Numéro CAS |
102910-23-6 |
|---|---|
Formule moléculaire |
C20H34O5 |
Poids moléculaire |
354.5 g/mol |
Nom IUPAC |
(6E,8E,14E)-5,12,20-trihydroxyicosa-6,8,14-trienoic acid |
InChI |
InChI=1S/C20H34O5/c21-17-10-6-2-1-3-7-12-18(22)13-8-4-5-9-14-19(23)15-11-16-20(24)25/h3-5,7,9,14,18-19,21-23H,1-2,6,8,10-13,15-17H2,(H,24,25)/b5-4+,7-3+,14-9+ |
Clé InChI |
XDXPWMISTPZJGX-UHFFFAOYSA-N |
SMILES isomérique |
C(CC/C=C/CC(CC/C=C/C=C/C(CCCC(=O)O)O)O)CCO |
SMILES |
C(CCC=CCC(CCC=CC=CC(CCCC(=O)O)O)O)CCO |
SMILES canonique |
C(CCC=CCC(CCC=CC=CC(CCCC(=O)O)O)O)CCO |
Synonymes |
5,12,20-TH-6,8,14-EA 5,12,20-trihydroxy-6,8,14-eicosatrienoic acid |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



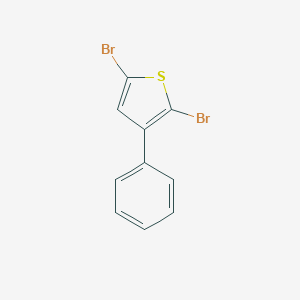
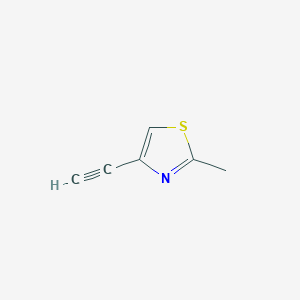
![N-[1-(aminomethyl)-2-methylpropyl]-N,N-dimethylamine](/img/structure/B9495.png)
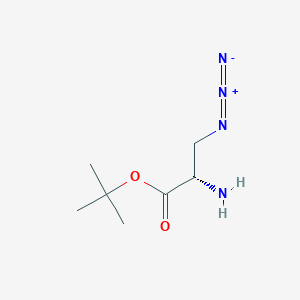
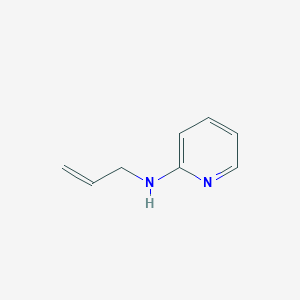
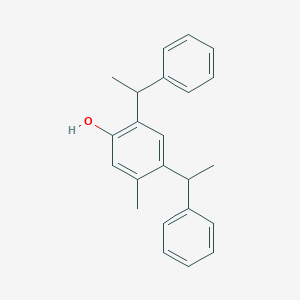
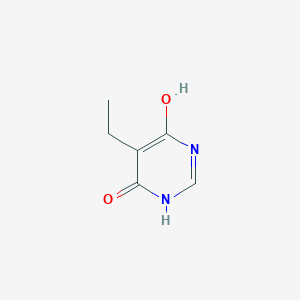
![Pyrido[3,2-e]pyrrolo[1,2-a]pyrazin-6(5H)-one](/img/structure/B9507.png)
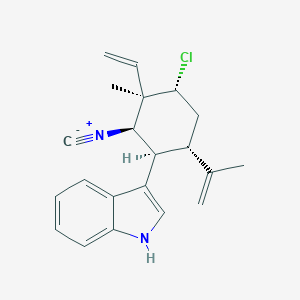
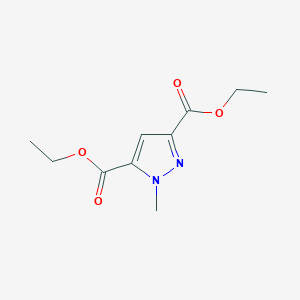
![Ethyl N-[[methyl(nitro)amino]methyl]carbamate](/img/structure/B9515.png)
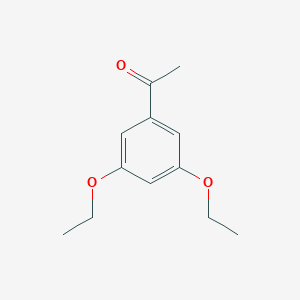
![3-[2-(Piperidin-1-YL)ethoxy]-1,2-benzisothiazole](/img/structure/B9517.png)
